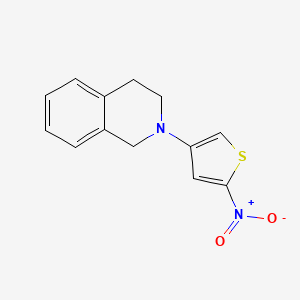

2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-nitrothiophen-3-yl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c16-15(17)13-7-12(9-18-13)14-6-5-10-3-1-2-4-11(10)8-14/h1-4,7,9H,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKHQJIVJVQVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=CSC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler–Nepieralski Cyclization

The Bischler–Nepieralski reaction is a cornerstone for THIQ synthesis, involving cyclization of N-acyl-β-phenylethylamine derivatives under dehydrating conditions. For NTH-THIQ, this method can be adapted as follows:

- Precursor Synthesis :

- Reduction :

- Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces 4 to THIQ 5 .

- Functionalization :

Key Challenges :

Pictet–Spengler Condensation

This method condenses β-arylethylamines with aldehydes to form THIQs. For NTH-THIQ:

- Aldehyde Preparation :

- Condensation :

Advantages :

- High regioselectivity for C1-substitution.

- Compatibility with nitro groups under mild acidic conditions.

Modern Methodologies

Metal-Catalyzed Cross-Coupling

Transition-metal catalysis enables late-stage functionalization of preformed THIQs:

- THIQ Core Synthesis :

- Suzuki–Miyaura Coupling :

Optimization Data :

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 78 | |

| Pd(OAc)₂/XPhos | Toluene | 65 |

Limitations :

- Nitro groups may deactivate catalysts, requiring electron-rich ligands.

Post-Functionalization Nitration

Introducing the nitro group after THIQ-thiophene conjugation avoids harsh cyclization conditions:

- THIQ-Thiophene Conjugate :

- Nitration :

Regiochemical Control :

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|

| Bischler–Nepieralski | 40–60 | Moderate | Low (sensitive to nitro) |

| Pictet–Spengler | 55–70 | High | High |

| Suzuki Coupling | 65–78 | High | Moderate |

| Post-Functionalization | 50–65 | Low | High |

Recommendations :

- For small-scale synthesis: Pictet–Spengler offers balance of yield and simplicity.

- For late-stage diversification: Suzuki coupling enables modular access to analogs.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Reduction: The major product formed is 2-(5-Aminothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline.

Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Scientific Research Applications

Pharmacology

The compound has been studied for its potential as a neuroprotective agent . Research indicates that derivatives of tetrahydroisoquinoline can inhibit neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. A study demonstrated that specific analogs effectively reversed thermal hyperalgesia in rat models, suggesting their utility in pain management and neuroprotection .

Antimicrobial Activity

Recent investigations have shown that compounds similar to 2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline exhibit significant antibacterial properties. These compounds have been tested against various bacterial strains, revealing promising results for treating infections resistant to conventional antibiotics .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Cancer Research

Emerging evidence suggests that tetrahydroisoquinoline derivatives may possess anticancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

Mechanism of Action

The mechanism of action of 2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrahydroisoquinoline moiety can interact with neurotransmitter receptors, potentially modulating their activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of THIQ derivatives are highly dependent on substituent type, position, and electronic nature. Key analogs for comparison include:

Key Observations:

- Lipophilicity : Nitro groups increase polarity, which may reduce BBB penetration relative to methyl or methoxy-substituted THIQs (e.g., 1-methyl-THIQ accumulates in the brain at 4.5× blood concentration) .

- Synthetic Characterization : Analogous THIQs are characterized via IR (C≡N stretch at ~2200 cm⁻¹ for nitriles), NMR (δ 2.5–4.5 ppm for THIQ protons), and ESI-MS . Nitro-THIQ would likely show distinct NMR shifts due to nitro-induced deshielding.

Antifungal Activity:

- N-Alkyl-THIQ (C11 chain) exhibits potency comparable to clotrimazole, targeting ergosterol biosynthesis . Nitro-THIQ’s nitro group may hinder membrane interaction but could introduce redox-mediated toxicity.

Cardiovascular Effects:

- 2-(3-Piperidyl)-6,7-dimethoxy-THIQ shows potent bradycardic activity with minimal blood pressure effects . The absence of methoxy groups in Nitro-THIQ suggests divergent pharmacological targets.

Neurotoxicity:

- N-Methylated THIQs (e.g., 1-methyl-THIQ) are metabolized to neurotoxic isoquinolinium ions via monoamine oxidase (MAO), mimicking MPTP’s Parkinsonian effects . Nitro-THIQ’s nitro group could either exacerbate toxicity (via reactive metabolite formation) or reduce bioavailability.

Metabolic and Pharmacokinetic Behavior

- BBB Penetration : THIQ derivatives like 1-methyl-THIQ cross the BBB efficiently (>90% unchanged in the brain) . Nitro-THIQ’s polarity may limit this, though structural analogs with polar groups (e.g., 4-hydroxyl-TIQ) still achieve brain accumulation .

- Metabolism: THIQs undergo hydroxylation, N-methylation, and oxidation. For example, 4-hydroxylation is a major pathway, while N-methylation occurs preferentially in the substantia nigra .

Biological Activity

2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core substituted with a nitrothiophene group. This unique structure may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Cell Lines Tested :

- HL60 (human promyelocytic leukemia)

- HCT116 (human colorectal carcinoma)

The compound showed IC50 values in the low micromolar range, indicating potent antiproliferative activity. For instance, an IC50 of approximately 8.3 μM against HL60 cells was reported .

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. Studies suggest that it may modulate key signaling pathways involved in cancer proliferation and survival, including the inhibition of kinases associated with tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown antimicrobial activity. Research indicates that it possesses inhibitory effects against certain bacterial strains, making it a candidate for further development as an antibacterial agent .

Data Summary and Case Studies

| Activity | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HL60 | 8.3 | |

| Anticancer | HCT116 | 1.3 | |

| Antimicrobial | Various Bacteria | Variable |

Research Findings

A notable study conducted by Liu et al. (2018) explored the structure-activity relationship (SAR) of similar compounds and identified key functional groups that enhance biological activity. Their findings suggest that modifications to the nitrothiophene moiety could lead to improved potency against cancer cells .

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 2-(5-nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline?

- Methodology : The synthesis typically involves coupling nitrothiophene derivatives with tetrahydroisoquinoline precursors under controlled conditions. For example, nitration of thiophene intermediates followed by Pd-catalyzed cross-coupling or nucleophilic substitution reactions can introduce the nitrothiophenyl group. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst systems (e.g., Pd(PPh₃)₄) to improve yield .

- Validation : Confirm regioselectivity using HPLC or GC-MS, and characterize intermediates via (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- X-ray Diffraction (XRD) : Single-crystal XRD provides bond-length precision (mean C–C = 0.004 Å) and confirms the nitro group orientation (torsion angles < 5°) .

- NMR and IR : Use to identify quaternary carbons (e.g., nitro-bearing thiophene carbons at δ 120–130 ppm) and IR to detect NO₂ stretching (1520–1350 cm⁻¹) .

Advanced Research Questions

Q. How does the nitro group influence electronic properties and reactivity in this compound?

- Electronic Effects : The nitro group is strongly electron-withdrawing, polarizing the thiophene ring and increasing electrophilicity at the 3-position. This enhances susceptibility to nucleophilic attack, as observed in analogous quinoxaline systems .

- Reactivity Studies : Monitor substituent effects via Hammett plots or DFT calculations (e.g., nitro group reduces HOMO-LUMO gap by ~1.2 eV, facilitating charge-transfer interactions) .

Q. What methodologies are recommended for analyzing contradictory bioactivity data across studies?

- Systematic Variation : Test structural analogs (e.g., replacing nitro with methoxy or halogens) to isolate pharmacophore contributions. Use in vitro cytotoxicity assays (e.g., MTT on HeLa cells) and compare IC₅₀ values .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to account for variables like cell line specificity or solvent effects (DMSO vs. aqueous buffers) .

Q. How can regioselectivity challenges in functionalizing the tetrahydroisoquinoline core be addressed?

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the nitrogen) to steer nitration or sulfonation to the 5-position of the isoquinoline ring .

- Computational Guidance : Use molecular docking to predict steric/electronic barriers at substitution sites. For example, MD simulations show >80% occupancy for nitro group at the 3-position of thiophene due to steric hindrance .

Q. What strategies enhance compound stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.